

An In-depth Technical Guide to RN-1747: Discovery and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

RN-1747 is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This document provides a comprehensive overview of the discovery and chemical properties of **RN-1747**, including its mechanism of action, key chemical identifiers, and in vitro activity. Detailed experimental protocols for assays used in its characterization and diagrams of relevant signaling pathways are also presented to support further research and drug development efforts.

Discovery and Background

RN-1747 was identified as a potent and selective TRPV4 agonist through the screening of a focused library of commercial compounds by researchers at Renovis, Inc.[1]. It is a member of the arylsulfonamide class of molecules.[1] The discovery of **RN-1747** provided a valuable pharmacological tool for investigating the physiological and pathological roles of the TRPV4 channel, which is implicated in a wide range of processes including mechanosensation, osmosensation, and temperature sensing.[1][2]

Chemical Properties

RN-1747 is chemically known as 1-(4-Chloro-2-nitrophenyl)sulfonyl-4-benzylpiperazine.[3] Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	1024448-59-6	[3]
Molecular Formula	C17H18CIN3O4S	[3]
Molecular Weight	395.87 g/mol	[3]
Appearance	Light yellow to light tan powder	
Solubility	Soluble in DMSO	[4]

Biological Activity and Selectivity

RN-1747 is a potent agonist of the TRPV4 channel, with activity varying across species. It also exhibits selectivity for TRPV4 over other related TRP channels.

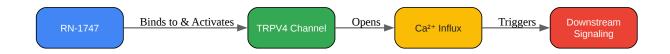
Target	Species	Activity (EC50)	Reference
TRPV4	Human	0.77 μΜ	[3][4]
TRPV4	Mouse	4.0 μΜ	[3][4]
TRPV4	Rat	4.1 μΜ	[3][4]

Selectivity Profile	Activity	Reference
TRPM8	IC ₅₀ = 4 μM (antagonist)	[3][4]
TRPV3	>30 μM	[3]
TRPV1	>100 μM	[3]

Mechanism of Action

RN-1747 selectively binds to and activates the TRPV4 ion channel, which is a non-selective cation channel. Activation of TRPV4 leads to an influx of calcium ions (Ca²⁺) into the cell, which in turn triggers various downstream signaling pathways.





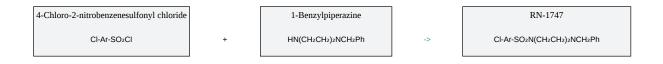
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RN-1747 activation of the TRPV4 signaling pathway.

Experimental Protocols Synthesis of RN-1747 (General Method)

While the original discovery of **RN-1747** was from a commercial library, a general synthetic route for analogous 1-arylsulfonyl-4-benzylpiperazine derivatives involves the reaction of a substituted arylsulfonyl chloride with 1-benzylpiperazine.

Reaction Scheme:



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General synthesis scheme for RN-1747.

Materials:

- 4-Chloro-2-nitrobenzenesulfonyl chloride
- 1-Benzylpiperazine
- Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
- Tertiary amine base (e.g., triethylamine, diisopropylethylamine)



Procedure:

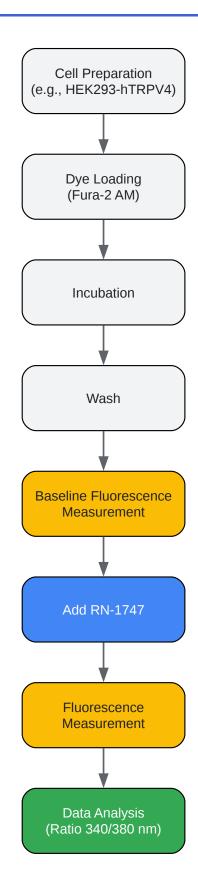
- Dissolve 1-benzylpiperazine in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the tertiary amine base to the solution.
- Slowly add a solution of 4-chloro-2-nitrobenzenesulfonyl chloride in the same solvent to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **RN-1747**.

Intracellular Calcium Influx Assay

This protocol describes a method to measure the increase in intracellular calcium concentration upon activation of TRPV4 by **RN-1747** using a fluorescent calcium indicator like Fura-2 AM.[5] [6][7][8]

Workflow:





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Workflow for the intracellular calcium influx assay.



Materials:

- HEK293 cells stably expressing human TRPV4 (HEK293-hTRPV4)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Fura-2 AM
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- RN-1747 stock solution in DMSO
- Fluorescence plate reader or microscope capable of ratiometric imaging

Procedure:

- Cell Plating: Seed HEK293-hTRPV4 cells into 96-well black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay.
- Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 2-5 μM) and Pluronic F-127 (0.02%) in HBSS.
- Remove the culture medium from the cells and add the Fura-2 AM loading buffer.
- Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.
- Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
- Baseline Measurement: Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm) before adding the compound.
- Compound Addition: Add varying concentrations of RN-1747 (prepared in HBSS from the DMSO stock) to the wells.
- Fluorescence Measurement: Immediately begin measuring the fluorescence ratio at regular intervals for a defined period to capture the calcium influx kinetics.



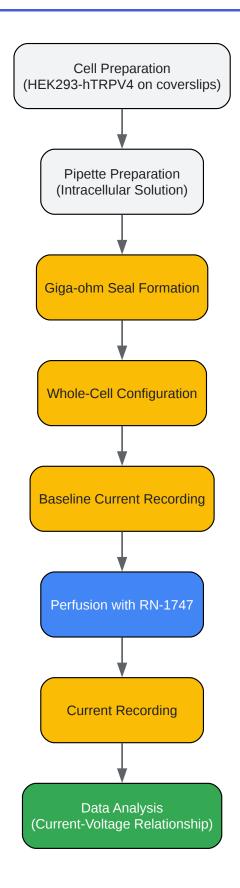
 Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm). The change in this ratio over time reflects the change in intracellular calcium concentration. Plot the peak response against the concentration of RN-1747 to determine the EC₅₀ value.

Patch-Clamp Electrophysiology

This protocol provides a general framework for characterizing the effect of **RN-1747** on TRPV4 channel currents using the whole-cell patch-clamp technique.[9][10][11][12]

Workflow:





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